![molecular formula C20H20N4O6S B2791165 3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 313554-95-9](/img/structure/B2791165.png)
3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C18H15N5O6S2/c1-29-18-17 (19-10-11-20-18)22-31 (27,28)14-6-2-12 (3-7-14)21-15 (24)8-4-13-5-9-16 (30-13)23 (25)26/h2-11H,1H3, (H,19,22) (H,21,24)/b8-4+ .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Inhibitor of Acyl-CoA: Cholesterol O-Acyltransferase
This compound has been identified as an inhibitor of Acyl-CoA: Cholesterol O-Acyltransferase (ACAT) in a study . ACAT is an enzyme involved in cholesterol metabolism, and inhibiting it can help control cholesterol levels in the body. The compound exhibited a high level of hypocholesterolemic activity in vivo .
Anti-tauopathies Agent
The compound has been discovered as a potential anti-tauopathies agent . Tauopathies are a class of neurodegenerative diseases associated with the pathological aggregation of tau protein in the human brain. The compound was found to inhibit the formation of tau aggregates and neuroinflammation .
Potential Therapeutic Agent for Hypercholesterolemia and Atherosclerosis
Due to its inhibitory effect on ACAT, the compound has been suggested as a potential therapeutic agent for hypercholesterolemia and atherosclerosis . These conditions are characterized by high cholesterol levels and the buildup of plaque in the arteries, respectively .
Inhibitor of DAPK1 and CSF1R
The compound has been identified as a dual inhibitor of Death-associated protein kinase 1 (DAPK1) and Colony Stimulating Factor 1 Receptor (CSF1R) . DAPK1 is involved in cell death and autophagy, while CSF1R is involved in the survival, proliferation, and differentiation of monocytes and macrophages .
Potential Treatment for Neurodegenerative Diseases
Given its inhibitory effects on DAPK1 and CSF1R, the compound could potentially be used in the treatment of neurodegenerative diseases . These diseases, which include Alzheimer’s and Parkinson’s, are characterized by the progressive loss of structure or function of neurons .
Potential Anti-inflammatory Agent
The compound’s ability to inhibit CSF1R suggests that it could potentially be used as an anti-inflammatory agent . Inflammation is a key factor in many diseases, including heart disease, cancer, and autoimmune disorders .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-15-10-13(11-16(12-15)29-2)19(25)23-14-4-6-17(7-5-14)31(26,27)24-18-20(30-3)22-9-8-21-18/h4-12H,1-3H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRZKQCXTVOYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.